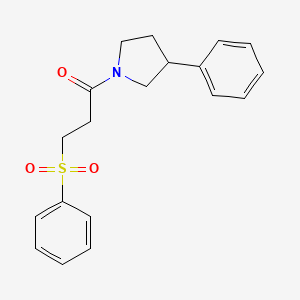
3-Ethyl-4-(2-methyloxiran-2-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-4-(2-methyloxiran-2-yl)pyridine, also known as EMOP, is a heterocyclic organic compound that belongs to the pyridine family. EMOP has gained attention in the scientific community due to its unique chemical structure and potential applications in various fields. In
Mécanisme D'action
The mechanism of action of 3-Ethyl-4-(2-methyloxiran-2-yl)pyridine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. This compound has been shown to inhibit the activity of protein kinases, which are enzymes that play a key role in cell signaling and regulation. It has also been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression by modifying chromatin structure. These effects may contribute to the antitumor and neuroprotective properties of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have demonstrated that this compound can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the proliferation and migration of cancer cells. In animal models, this compound has been shown to improve cognitive function and reduce neuroinflammation in the brain. It has also been shown to have anti-inflammatory and antioxidant effects in various tissues.
Avantages Et Limitations Des Expériences En Laboratoire
3-Ethyl-4-(2-methyloxiran-2-yl)pyridine has several advantages for lab experiments, including its relatively simple synthesis method, high purity, and low toxicity. It is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, this compound has some limitations for lab experiments, including its low solubility in water and some organic solvents, which can limit its use in certain applications. It is also relatively expensive compared to some other organic compounds.
Orientations Futures
There are several potential future directions for research on 3-Ethyl-4-(2-methyloxiran-2-yl)pyridine. One area of interest is the development of new synthetic methods for this compound and related compounds, which could improve the yield and purity of these compounds and enable new applications. Another area of interest is the investigation of the mechanism of action of this compound, which could lead to the development of new drugs for the treatment of cancer and neurodegenerative diseases. Additionally, there is potential for the use of this compound in the development of new organic electronic materials, such as organic photovoltaics and organic field-effect transistors.
Méthodes De Synthèse
The synthesis of 3-Ethyl-4-(2-methyloxiran-2-yl)pyridine involves a multi-step reaction process, starting with the reaction of 2-methyl-3-bromopropene with sodium hydride to form 2-methyloxirane. This intermediate is then reacted with 3-ethylpyridine in the presence of a strong base, such as potassium tert-butoxide, to produce this compound. The reaction is carried out under anhydrous conditions and requires careful control of temperature and reaction time to obtain a high yield of this compound.
Applications De Recherche Scientifique
3-Ethyl-4-(2-methyloxiran-2-yl)pyridine has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, this compound has been shown to have antitumor activity and can inhibit the growth of cancer cells. It has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease and Parkinson's disease. In materials science, this compound has been used as a building block for the synthesis of novel organic semiconductors and as a dopant in organic light-emitting diodes. In organic electronics, this compound has been used as a hole-transporting material in organic solar cells and as a charge-transporting material in organic field-effect transistors.
Propriétés
IUPAC Name |
3-ethyl-4-(2-methyloxiran-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-3-8-6-11-5-4-9(8)10(2)7-12-10/h4-6H,3,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPCAYOYEVJCRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CN=C1)C2(CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

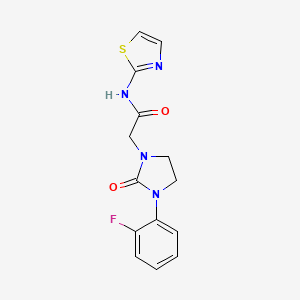
![2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B3018051.png)



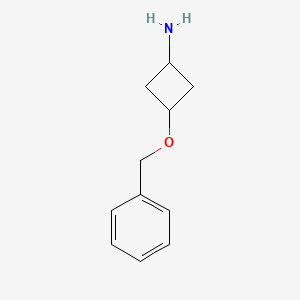
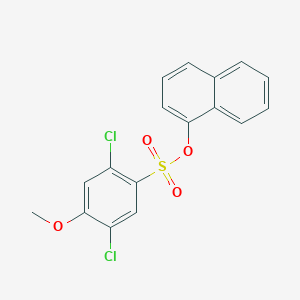
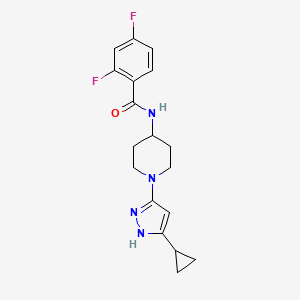

![Methyl [2-(4-tert-butylphenoxy)ethyl]carbamate](/img/structure/B3018068.png)
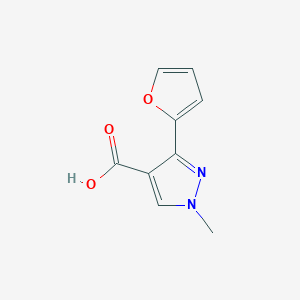
![N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide](/img/structure/B3018070.png)

